molecular formula C18H17ClF3N5O B2686188 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide CAS No. 2034317-25-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2686188
CAS No.: 2034317-25-2
M. Wt: 411.81
InChI Key: NURUZAFIKJPSFD-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H17ClF3N5O and its molecular weight is 411.81. The purity is usually 95%.
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Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide (CAS Number: 2034377-85-8) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClF3N4C_{16}H_{16}ClF_3N_4, with a molecular weight of 336.35 g/mol. The presence of a triazole ring and a chloro-trifluoromethyl phenyl group suggests potential interactions with biological targets.

Research indicates that compounds containing triazole moieties exhibit various biological activities, including:

  • Antitumor Activity : Triazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus have been reported to inhibit cell proliferation and induce apoptosis in human cancer cells (e.g., MCF-7 and Bel-7402) .
  • Inhibition of Kinases : The compound may act as an inhibitor of receptor tyrosine kinases, particularly AXL, which is implicated in cancer progression and metastasis . Inhibition of such pathways can lead to reduced tumor growth and improved patient outcomes.

Biological Assays and Findings

Several studies have evaluated the biological activity of related triazole compounds. Below is a summary table of key findings from recent research:

Compound Cell Line IC50 (µM) Mechanism
Triazole AMCF-77.01 ± 0.60Topoisomerase II inhibition
Triazole BNCI-H4608.55 ± 0.35Microtubule disassembly
Triazole CA54914.31 ± 0.90Apoptosis induction
Focus CompoundVariousTBDAXL inhibition

Case Studies

  • Anticancer Activity : A study conducted by Balbi et al. demonstrated that triazole derivatives significantly inhibited tumor cell proliferation through mechanisms involving microtubule disruption and apoptosis . The focus compound's structural similarity suggests it may exhibit comparable effects.
  • Kinase Inhibition : Research on substituted triazolo compounds has highlighted their role in inhibiting key signaling pathways involved in cancer progression. For example, compounds targeting AXL receptor tyrosine kinase have shown promise in preclinical models .
  • Cytotoxicity Screening : In vitro studies have screened various derivatives against multiple cancer cell lines, revealing that modifications to the triazole structure can enhance cytotoxic potency . This suggests that the focus compound may benefit from similar structural optimization.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N5O/c19-15-5-3-12(8-14(15)18(20,21)22)4-6-16(28)23-7-1-2-13-9-24-17-25-11-26-27(17)10-13/h3,5,8-11H,1-2,4,6-7H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURUZAFIKJPSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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